molecular formula C18H10N2O4 B1238610 Melanin CAS No. 8049-97-6

Melanin

Cat. No.: B1238610
CAS No.: 8049-97-6
M. Wt: 318.3 g/mol
InChI Key: XUMBMVFBXHLACL-UHFFFAOYSA-N
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Description

Melanin is a dark biological pigment found in the skin, hair, feathers, scales, eyes, and some internal membranes of humans and other animals. It is formed as an end product during the metabolism of the amino acid tyrosine. This compound is produced in specialized cells called melanocytes and is responsible for the pigmentation of the skin, hair, and eyes. There are several types of this compound, including euthis compound, pheothis compound, and neurothis compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Melanin can be synthesized through the oxidation of tyrosine, followed by polymerization. The process involves several steps, including the hydroxylation of tyrosine to form dihydroxyphenylalanine (DOPA), the oxidation of DOPA to dopaquinone, and the subsequent polymerization of dopaquinone to form this compound .

Industrial Production Methods: Industrial production of this compound often involves the use of microorganisms such as bacteria and fungi. These microorganisms are cultured under specific conditions to produce this compound, which is then extracted and purified. The use of genetically modified microorganisms has also been explored to enhance this compound production .

Chemical Reactions Analysis

Types of Reactions: Melanin undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation of tyrosine to DOPA and dopaquinone is a key step in this compound synthesis. This compound can also undergo redox reactions, where it can act as both an oxidizing and reducing agent .

Common Reagents and Conditions: Common reagents used in this compound synthesis include tyrosine, DOPA, and dopaquinone. The reactions typically occur under enzymatic conditions, with tyrosinase being a key enzyme involved in the process .

Major Products: The major products formed from this compound synthesis include euthis compound, which is a brown to black pigment, and pheothis compound, which is a red to yellow pigment. Neurothis compound is another type of this compound found in the brain .

Scientific Research Applications

Medical Applications

Melanin's unique properties make it a valuable asset in medical research and therapeutic applications.

1.1 Wound Healing
Recent studies have demonstrated that this compound can significantly enhance wound healing processes. A study showed that synthetic this compound particles applied topically reduced edema and accelerated healing in skin injuries caused by chemical or ultraviolet exposure. The mechanism involves this compound's ability to scavenge free radicals and modulate immune responses, promoting tissue repair and reducing inflammation .

1.2 Antimicrobial Properties
this compound derived from the fungus Curvularia soli exhibited potent antibacterial and antifungal activities against various pathogens. It demonstrated a dual behavior as bacteriostatic at lower concentrations and bactericidal at higher concentrations, making it a promising candidate for developing new antimicrobial agents .

1.3 Cancer Treatment
Research indicates that this compound can induce apoptosis in cancer cell lines while exhibiting low cytotoxicity towards normal cells. This selective action highlights this compound's potential as a therapeutic agent in oncology .

Material Science Applications

This compound's unique chemical structure and properties have led to its exploration in materials science.

2.1 Bioelectronics
Recent advancements have revealed that this compound can be utilized in bioelectronics due to its ability to conduct electricity and absorb light effectively. Researchers are investigating this compound's potential for energy harvesting applications, such as solar energy conversion, which could lead to sustainable energy solutions .

2.2 Synthetic this compound Models
A breakthrough in synthesizing organic molecules that mimic this compound's properties has opened new avenues for research. These synthetic models can be tailored for specific applications, including protective coatings and drug delivery systems .

Environmental Applications

This compound's resilience against environmental stressors makes it an intriguing candidate for various ecological applications.

3.1 Radiation Protection
Studies have shown that this compound can protect organisms from harmful ultraviolet radiation, making it a potential material for protective gear in environments with high radiation exposure, such as space missions .

3.2 Biodegradable Materials
The renewable nature of this compound positions it as an alternative to toxic materials currently used in various industries. Its biodegradability and non-toxicity make it suitable for developing sustainable materials that minimize environmental impact .

Case Studies

StudyApplicationFindings
Synthetic this compound Particles for Wound Healing Wound managementDemonstrated significant reduction in inflammation and accelerated healing processes .
Antimicrobial Efficacy of this compound from Curvularia soli Antimicrobial agentShowed superior antibacterial and antifungal activity against multiple pathogens .
Bioelectronic Applications of this compound Energy harvestingExplored potential for solar energy conversion due to effective light absorption properties .
Radiation Protection Studies Space applicationsInvestigated the protective capabilities of this compound against cosmic radiation .

Mechanism of Action

Melanin is unique compared to other similar compounds due to its complex polymeric structure and its ability to undergo redox reactions. Similar compounds include proanthocyanidins, which are plant pigments with antioxidant properties, and polydopamine, a synthetic this compound-like polymer used in biomedical applications. This compound’s ability to protect against ultraviolet radiation and oxidative stress sets it apart from these other compounds .

Comparison with Similar Compounds

  • Proanthocyanidins
  • Polydopamine
  • Catechols
  • Dihydroxy naphthalene
  • 4-Hydroxyphenyl acetic acid
  • Tetrahydroxy naphthalene
  • Caffeic acid
  • Protocatechualdehyde

Biological Activity

Melanin is a complex biopolymer found in various organisms, playing crucial roles in biological systems. This article explores the diverse biological activities of this compound, focusing on its structural characteristics, mechanisms of action, and potential therapeutic applications.

1. Structure and Types of this compound

This compound can be classified into several types based on its source and structure:

  • Euthis compound : Predominantly found in animals and plants, responsible for black and brown pigmentation.
  • Pheothis compound : Provides yellow to red hues, also found in animals and plants.
  • Allothis compound : Found mainly in plants.
  • Neurothis compound : Located in the brain, its function is still under investigation.
  • Pyothis compound : Produced by certain bacteria and fungi.

Each type exhibits unique properties that contribute to its biological functions, such as protection against UV radiation and oxidative stress .

2. Biological Activities of this compound

This compound exhibits a range of biological activities that are significant for health and disease prevention:

2.1 Antioxidant Activity

This compound acts as a potent antioxidant. It scavenges free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage. For instance, studies have shown that this compound from Ophiocordyceps sinensis can restore the expression of anti-apoptotic proteins like Bcl-2 while down-regulating pro-apoptotic markers under oxidative stress conditions induced by H₂O₂ .

2.2 Photoprotection

This compound provides significant protection against ultraviolet (UV) radiation. It absorbs UV light, reducing the risk of DNA damage in skin cells, which is crucial for preventing skin cancers. This photoprotective effect is particularly important in individuals with higher euthis compound levels .

2.3 Antimicrobial Properties

Research indicates that this compound possesses antibacterial properties, making it a potential candidate for developing antimicrobial agents. For example, this compound extracted from certain fungi has demonstrated effectiveness against various bacterial strains .

2.4 Anti-inflammatory Effects

This compound has been shown to modulate inflammatory responses. Its ability to inhibit pro-inflammatory cytokines suggests a role in managing conditions characterized by chronic inflammation .

3. Case Studies and Research Findings

Several studies highlight the biological activities of this compound:

StudyFindings
This compound from Ophiocordyceps sinensis exhibited anti-apoptotic effects by neutralizing ROS in H₂O₂-treated cells.
Natural this compound demonstrated immunomodulatory effects, enhancing the immune response while providing radioprotection.
Antimicrobial activity was observed with this compound derived from fungi against multiple bacterial species.

4. Extraction Methods

This compound can be extracted using various methods, including:

  • Solvent extraction : Utilizes organic solvents to isolate this compound from biological samples.
  • Alkaline extraction : Involves treating samples with alkaline solutions to solubilize this compound.
  • Enzymatic methods : Employs enzymes to break down cellular components and release this compound.

These methods are crucial for obtaining pure this compound for research and therapeutic applications .

5. Future Directions

The potential applications of this compound are vast, ranging from cosmetics to pharmaceuticals. Ongoing research aims to explore its use in:

  • Skin care products : Leveraging its photoprotective properties.
  • Therapeutics : Investigating its role in managing oxidative stress-related diseases.
  • Biomaterials : Developing biodegradable materials with antimicrobial properties.

Q & A

Basic Research Questions

Q. How can melanin content be accurately quantified in biological samples?

Methodological Approach: Use spectrophotometric methods (absorbance at 405 nm for euthis compound or 650 nm for pheothis compound) with synthetic this compound standards for calibration . For higher precision, employ HPLC coupled with mass spectrometry (HPLC-MS) to separate this compound subtypes and account for matrix interference. Normalize data to protein content (e.g., BCA assay) or tissue weight to enable cross-study comparisons .

Table 1: this compound Quantification Techniques

MethodSensitivitySpecificitySample TypeLimitations
SpectrometryModerateLowSkin, hairInterference by hemoglobin
HPLC-MSHighHighCell culturesCostly, requires expertise
EPR*HighModerateNeurothis compoundLimited to paramagnetic properties
Electron paramagnetic resonance (EPR) detects this compound’s free radical signals .

Q. What protocols ensure reproducible isolation of this compound from diverse sources (e.g., skin vs. fungal cultures)?

Methodological Approach:

  • For human skin: Use enzymatic digestion (proteinase K) followed by acid hydrolysis (6M HCl, 100°C, 2 hrs) to remove proteins/lipids .
  • For fungal this compound: Opt for sequential extraction with organic solvents (chloroform/methanol) to eliminate polysaccharides, then solubilize with 1M NaOH . Validate purity via FTIR spectroscopy (characteristic peaks at 1600 cm⁻¹ for aromatic rings) and compare with reference databases .

Q. How do researchers standardize in vitro models for studying melanogenesis regulation?

Methodological Approach:

  • Use primary human melanocytes or B16-F10 murine melanoma cells, maintaining consistent culture conditions (e.g., 5% CO₂, α-MSH stimulation) .
  • Quantify tyrosinase activity via L-DOPA oxidation assays and validate with siRNA knockdown controls .
  • For genetic studies, employ CRISPR-Cas9 to knockout TYR or MC1R genes and assess this compound synthesis pathways .

Advanced Research Questions

Q. How can conflicting data on this compound’s dual antioxidant/pro-oxidant roles be resolved?

Methodological Approach:

  • Conduct dose-response studies to identify concentration thresholds (e.g., this compound’s switch from ROS scavenging to generation at >50 µg/mL) .
  • Use redox-sensitive probes (e.g., DCFH-DA) in controlled oxygen environments (hypoxic vs. normoxic) to contextualize findings .
  • Perform meta-analyses of published data, stratifying by this compound type, experimental model, and assay conditions .

Q. What advanced spectroscopic techniques elucidate this compound’s supramolecular structure?

Methodological Approach:

  • Apply solid-state NMR to analyze cross-linking patterns and hydrogen bonding .
  • Use small-angle X-ray scattering (SAXS) to study aggregation dynamics in solution .
  • Pair atomic force microscopy (AFM) with Raman spectroscopy to map structural heterogeneity in melanosomes .

Q. How can interdisciplinary approaches address gaps in this compound’s role in neurothis compound-associated neurodegeneration?

Methodological Approach:

  • Integrate in vivo models (e.g., PDAPP transgenic mice) with metabolomics to track neurothis compound-iron interactions .
  • Combine transcriptomic data (RNA-seq of substantia nigra) with clinical imaging (MRI susceptibility-weighted sequences) to correlate this compound levels with disease progression .

Q. Data Contradiction & Reproducibility

Q. Why do studies report conflicting results on UV-induced this compound photoprotection?

Methodological Approach:

  • Audit variables: UV spectrum (UVA vs. UVB), this compound source (synthetic vs. endogenous), and endpoint assays (cell viability vs. thymine dimer quantification) .
  • Replicate experiments across multiple labs using shared this compound standards (e.g., Sigma-Aldrich synthetic this compound) and open-source protocols .

Q. How should researchers address batch-to-batch variability in synthetic this compound?

Methodological Approach:

  • Characterize each batch via elemental analysis (C/N/S ratios) and EPR to confirm free radical content .
  • Publish raw datasets (e.g., absorbance spectra, HPLC chromatograms) in FAIR-compliant repositories for cross-validation .

Q. Ethical & Reporting Standards

Q. What ethical guidelines apply when using human tissue for this compound research?

Methodological Approach:

  • Obtain informed consent and IRB approval for biospecimen collection .
  • Anonymize donor metadata (age, ethnicity) and disclose limitations in generalizability .

Q. How should negative results in this compound-related studies be reported?

Methodological Approach:

  • Publish in dedicated journals (e.g., Journal of Negative Results) with full methodological transparency .
  • Include power analyses to confirm sample adequacy and pre-register hypotheses to mitigate publication bias .

Properties

IUPAC Name

6,14-dimethyl-4,12-diazapentacyclo[8.6.1.12,5.013,17.09,18]octadeca-1(17),2,5,9(18),10,13-hexaene-7,8,15,16-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10N2O4/c1-5-13-9-7(3-19-13)12-10-8(11(9)17(23)15(5)21)4-20-14(10)6(2)16(22)18(12)24/h3-4,19-20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMBMVFBXHLACL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C3=C(C4=CNC5=C(C(=O)C(=O)C(=C45)C3=CN2)C)C(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301001278
Record name Melanin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301001278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Melanin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004068
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

8049-97-6
Record name Melanin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301001278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Melanins
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.516
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Melanin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004068
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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